

Application Note: Elucidating the Structure of Isoliquiritin using NMR Spectroscopy

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the structural elucidation of **isoliquiritin**, a flavonoid glycoside found in licorice root, using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the principles of one-dimensional (1D) and two-dimensional (2D) NMR techniques and provide step-by-step experimental protocols for sample preparation, data acquisition, and spectral analysis. The comprehensive analysis of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of **isoliquiritin**. This guide serves as a practical resource for researchers in natural product chemistry and drug discovery.

Introduction

Isoliquiritin is a flavonoid compound widely present in the dried roots and rhizomes of plants from the Glycyrrhiza genus, commonly known as licorice.[1] It is the 4'-O-glucoside of isoliquiritigenin. Flavonoids from licorice, including **isoliquiritin** and its aglycone isoliquiritigenin, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] Accurate structural confirmation is a critical first step in the research and development of such natural products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the structural elucidation of organic molecules, including complex natural products like flavonoids.[4][5] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, NMR provides detailed information about the molecular framework, connectivity, and



stereochemistry.[4][6] This note details the application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for the complete structural characterization of **isoliquiritin**.

Principles of NMR Spectroscopy for Structure Elucidation

The structural analysis of a flavonoid glycoside like **isoliquiritin** relies on a combination of NMR experiments:

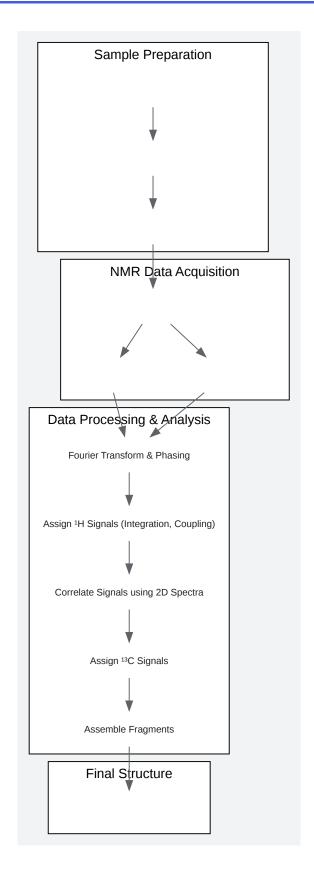
- ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling.
 [6]
- ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).[4]
- COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This is crucial for identifying adjacent protons in a spin system.[7][8]
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbon atoms they are directly attached to (onebond ¹JCH coupling).[9][10] This is essential for assigning carbon signals based on their attached, and often pre-assigned, protons.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that
 reveals correlations between protons and carbons over longer ranges, typically two to four
 bonds (²JCH, ³JCH, ⁴JCH).[8][9] This technique is vital for connecting different spin systems
 and for assigning quaternary carbons (carbons with no attached protons).

Mandatory Visualizations

The following diagrams illustrate the structure of **isoliquiritin**, the experimental workflow, and its interaction with key biological pathways.

Caption: Chemical structure of **Isoliquiritin** with atom numbering.

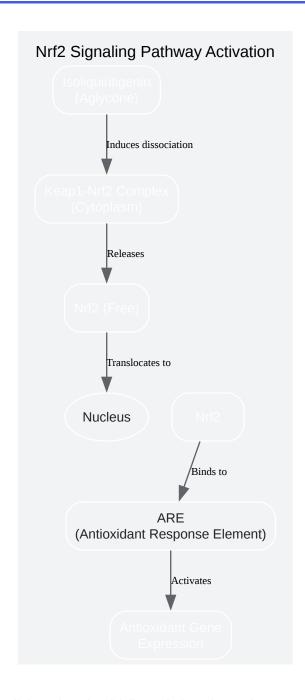




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Caption: General experimental workflow for NMR structure elucidation.

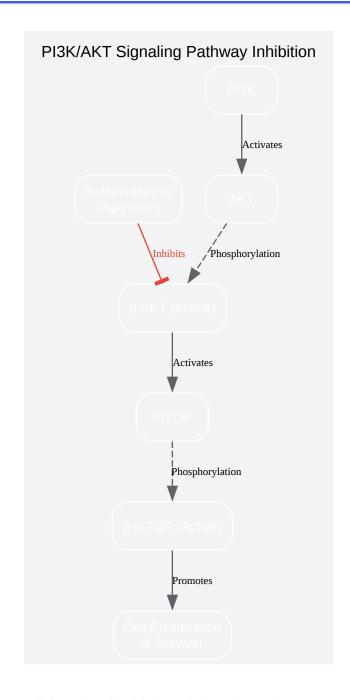




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Caption: Isoliquiritigenin activates the Nrf2 antioxidant pathway.[11][12]





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Caption: Isoliquiritigenin inhibits the PI3K/AKT signaling pathway.[3]

Experimental Protocols Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.[13][14]



- Sample Quantity: Weigh approximately 5-10 mg of purified isoliquiritin for ¹H NMR and 15-30 mg for a full suite of 1D and 2D experiments, including ¹³C NMR.[14]
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used for flavonoids like **isoliquiritin**.[15] Other potential solvents include methanol-d₄ or acetone-d₆.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]
- Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[16]
- Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4-5 cm to be within the detection region of the NMR coil.[17]
- Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K) to ensure stability.[15]

Protocol for 1D NMR:

- ¹H NMR:
 - Pulse Program: Standard single-pulse (e.g., zg30).
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay (d1): 1-5 seconds. For quantitative purposes, a longer delay of 10s may be used.[15]
 - Number of Scans (ns): 8-16 scans, adjust for concentration.
 - Spectral Width (sw): 0-14 ppm.



- 13C NMR:
 - Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans (ns): 1024 or more, as ¹³C is inherently less sensitive.
 - Spectral Width (sw): 0-200 ppm.

Protocol for 2D NMR:

- gCOSY (gradient-selected COSY):
 - Used to identify 3JHH correlations.
 - Number of Scans (ns): 2-4 per increment.
 - Increments (F1): 256-512.
- gHSQC (gradient-selected HSQC):
 - Used to identify one-bond ¹JCH correlations.
 - Number of Scans (ns): 4-8 per increment.
 - Increments (F1): 128-256.
 - Set ¹JCH coupling constant to ~145 Hz.
- gHMBC (gradient-selected HMBC):
 - Used to identify long-range ²JCH and ³JCH correlations.
 - Number of Scans (ns): 8-16 per increment.
 - Increments (F1): 256-512.



Set long-range coupling constant to ~8 Hz.

Data Presentation: NMR Assignments for Isoliquiritin

The following tables summarize the ¹H and ¹³C NMR chemical shift data for **isoliquiritin**, typically recorded in DMSO-d₆.

Table 1: ¹H NMR Data for **Isoliquiritin** (in DMSO-d₆)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|----------|----------------------------|--------------|---------------------------------|-------------|
| 2' | 7.95 | d | 8.8 | 1H |
| 3' | 6.45 | d | 2.4 | 1H |
| 5' | 6.55 | dd | 8.8, 2.4 | 1H |
| 6' | 8.18 | d | 8.8 | 1H |
| α | 7.75 | d | 15.4 | 1H |
| β | 7.85 | d | 15.4 | 1H |
| 2, 6 | 7.70 | d | 8.6 | 2H |
| 3, 5 | 7.20 | d | 8.6 | 2H |
| 1" | 4.90 | d | 7.5 | 1H |
| 2"-6" | 3.20-3.80 | m | - | - |
| 2'-OH | 12.8 | S | - | 1H |
| 4'-OH | - | - | - | - |

| Sugar OHs | 4.50-5.50 | br s | - | - |

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument. The signal for the quantitative analysis of **isoliquiritin** is often cited between δ



8.172–8.187 ppm.[1][15][18]

Table 2: 13C NMR Data for Isoliquiritin (in DMSO-d₆)

| Atom No. | Chemical Shift (δ, ppm) | Atom No. | Chemical Shift (δ, ppm) |
|----------|-------------------------|----------|-------------------------|
| 1' | 114.0 | 1 | 128.0 |
| 2' | 164.5 | 2, 6 | 130.5 |
| 3' | 108.0 | 3, 5 | 117.0 |
| 4' | 165.5 | 4 | 161.0 |
| 5' | 103.0 | 1" | 100.5 |
| 6' | 132.0 | 2" | 73.5 |
| C=O | 192.0 | 3" | 77.0 |
| α | 122.0 | 4" | 70.0 |
| β | 144.0 | 5" | 76.5 |

| | | 6" | 61.0 |

Note: Assignments are based on typical flavonoid chemical shifts and 2D NMR correlations.

Data Interpretation and Structure Elucidation

The following is a stepwise guide to interpreting the acquired NMR data to confirm the structure of **isoliquiritin**.

- ¹H NMR Analysis:
 - Aromatic Region (δ 6.0-8.5 ppm): Identify signals for the A and B rings. The characteristic ABX system for Ring A (H-3', H-5', H-6') and the AA'BB' system for the para-substituted Ring B (H-2,6 and H-3,5) can be readily identified.[19]



- o Olefinic Protons (δ 7.5-8.0 ppm): The two doublets for H- α and H- β with a large coupling constant (J \approx 15 Hz) confirm the trans configuration of the double bond in the propenone linker.
- Anomeric Proton (δ ~4.9 ppm): A doublet with J \approx 7.5 Hz is characteristic of a β-linked glucose moiety.
- \circ Sugar Region (δ 3.2-3.8 ppm): A complex multiplet region corresponding to the non-anomeric protons of the glucose unit.
- \circ Hydroxyl Protons: The highly deshielded singlet at δ ~12.8 ppm is typical for the chelated 2'-OH group.
- ¹³C NMR and DEPT Analysis:
 - Count the number of carbon signals to confirm the molecular formula (21 carbons for isoliquiritin).
 - ∘ Identify the carbonyl carbon (C=O) signal at δ ~192 ppm.
 - Aromatic and olefinic carbons appear between δ 100-165 ppm.
 - The anomeric carbon (C-1") is found around δ 100 ppm.
 - The remaining sugar carbons (C-2" to C-6") resonate between δ 60-80 ppm.
- 2D NMR Correlation Analysis:
 - \circ COSY: Trace the correlations to map out the spin systems. For example, a correlation between the signals at δ 8.18 (H-6') and δ 6.55 (H-5') confirms their ortho relationship. Similarly, the H- α /H- β coupling will be prominent. The entire glucose spin system can be traced from the anomeric proton (H-1").
 - \circ HSQC: Correlate each proton signal to its directly attached carbon. This allows for the direct assignment of all protonated carbons (e.g., H-5' at δ 6.55 correlates to C-5' at δ 103.0).
 - HMBC: This is the key to assembling the final structure.



- The anomeric proton (H-1") will show a long-range correlation to C-4 of Ring B, confirming the glycosylation position.
- The olefinic proton H-β will show correlations to carbons in Ring B (C-2,6 and C-1), linking the propenone chain to Ring B.
- The other olefinic proton, $H-\alpha$, will show a correlation to the carbonyl carbon (C=O).
- Protons on Ring A (e.g., H-6') will show correlations to the carbonyl carbon, connecting Ring A to the propenone linker.

By systematically analyzing the data from these complementary NMR experiments, the complete and unambiguous assignment of all atoms in the **isoliquiritin** structure can be achieved.

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